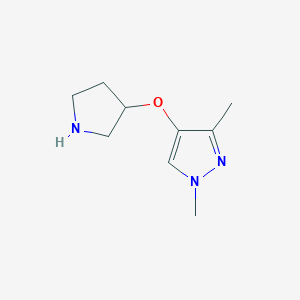![molecular formula C8H11F3N2O B13599546 2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)
2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol can be achieved through several methods. One common approach involves the reaction of methyllithium with trifluoroacetone and trifluorovinyl bromide in ether . Another method includes the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: This compound shares a similar pyrazole ring structure with a trifluoromethyl group.
2-Trifluoromethyl-2-propanol: Another compound with a trifluoromethyl group, but with a different overall structure.
Uniqueness
2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol is unique due to its specific combination of a pyrazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C8H11F3N2O |
|---|---|
Molekulargewicht |
208.18 g/mol |
IUPAC-Name |
2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol |
InChI |
InChI=1S/C8H11F3N2O/c1-7(2,14)4-5-3-6(13-12-5)8(9,10)11/h3,14H,4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
IIQMKFDRKILCIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC(=NN1)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


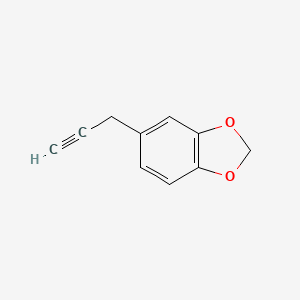

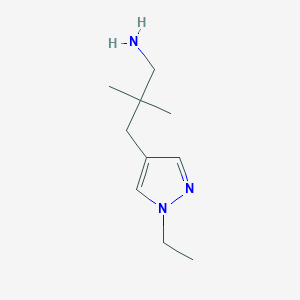
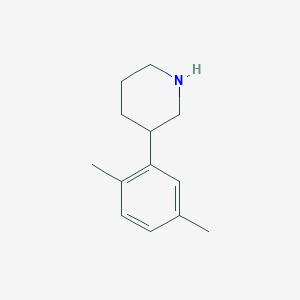
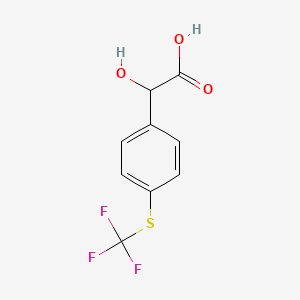

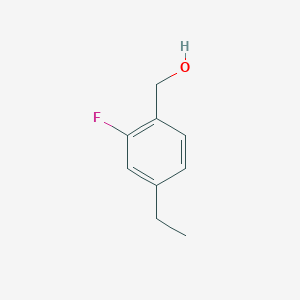
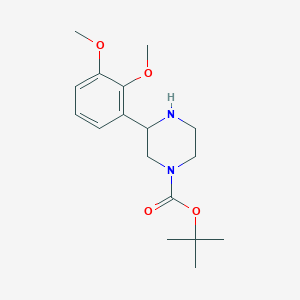

![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
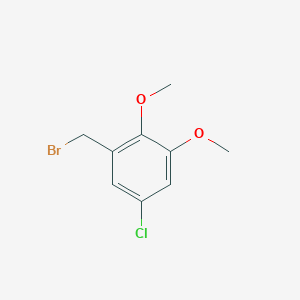
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)
